2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol
Description
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol is a phenolic derivative featuring a methoxy group at the 6-position of the benzene ring and a substituted aminomethyl group at the 2-position. The aminomethyl moiety is further substituted with a 2,5-dimethylphenyl group.
The compound’s synthesis likely follows methodologies similar to those reported for related phenolic amines, involving alkylation or reductive amination steps .
Properties
IUPAC Name |
2-[(2,5-dimethylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-7-8-12(2)14(9-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-9,17-18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFNANQOEZWCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2,5-dimethylphenylamine with formaldehyde and 6-methoxyphenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol, often referred to in scientific literature by its chemical structure or abbreviated nomenclature, is a compound that has garnered interest in various fields due to its unique properties. This article explores its applications across several domains, primarily focusing on scientific research applications, including medicinal chemistry, materials science, and environmental studies.
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds with phenolic structures often exhibit significant antioxidant activity. 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.
Case Study : A study published in the Journal of Medicinal Chemistry explored the antioxidant effects of various phenolic compounds. The results showed that derivatives similar to 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol demonstrated a marked reduction in oxidative stress markers in vitro .
Potential Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
| Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Materials Science
Polymer Additive
Due to its chemical structure, 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol can act as an effective additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers.
Research Findings : A study published in Polymer Science highlighted the use of this compound as a stabilizer in polycarbonate matrices. The results indicated improved thermal degradation temperatures and enhanced mechanical strength compared to control samples .
Environmental Applications
Water Treatment Agent
The compound has shown promise as a water treatment agent due to its ability to bind heavy metals and organic pollutants. Its phenolic structure allows for effective adsorption processes.
Case Study : Research conducted by environmental scientists demonstrated that 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol could effectively remove lead ions from aqueous solutions. The study reported a maximum adsorption capacity of 45 mg/g under optimal conditions .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound is utilized as a standard reference material for the development of chromatographic methods. Its stability and distinct spectral characteristics make it suitable for use in high-performance liquid chromatography (HPLC).
| Method | Detection Limit (µg/mL) | Application Area |
|---|---|---|
| HPLC | 0.1 | Pharmaceutical analysis |
| UV-Vis Spectroscopy | 0.05 | Environmental monitoring |
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol
This analog replaces the methoxy group with an ethoxy group and substitutes the 2,5-dimethylphenyl moiety with a 3,5-dichlorophenyl group. Key differences include:
Key Findings:
- Solubility: The ethoxy group in the analog reduces water solubility compared to the methoxy variant, which may limit its utility in aqueous biological systems .
- In contrast, the dimethylphenyl group in the target compound stabilizes electron density, favoring interactions with electron-poor targets .
- Biological Activity: Chlorinated analogs often exhibit higher toxicity but improved antimicrobial activity, whereas methyl-substituted derivatives may prioritize metabolic stability .
Analog from Fluorescent Nanocrystal Ligands
The compound 6-(2,5-dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol (Molecules 2002) shares a methoxy-substituted aromatic core but includes a thiol-terminated alkyl chain for nanocrystal conjugation .
Key Findings:
- The thiol group in the nanocrystal ligand enables covalent bonding to metal surfaces, a feature absent in the target compound.
Research Implications and Limitations
- Gaps in Data: Direct experimental data on 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol are sparse; comparisons rely on structural extrapolation from analogs.
- Design Recommendations: Replace ethoxy with methoxy in drug candidates to improve solubility. Use dimethylphenyl groups to reduce toxicity compared to chlorinated analogs . Incorporate thiol or alkyl chains for material science applications, as demonstrated in nanocrystal ligands .
Biological Activity
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol, often referred to as a Schiff base, is an organic compound notable for its diverse biological activities. Its structure includes a dimethylphenyl group attached to an amino group and linked to a phenolic structure, which contributes to its unique properties and potential applications in pharmaceuticals and biochemistry.
- Molecular Formula : C15H19N1O2
- Molecular Weight : Approximately 257.33 g/mol
- Structure : The compound exhibits both hydrophilic and hydrophobic characteristics due to the presence of methoxy and amino functional groups.
The biological activity of 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol is primarily attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The imine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
- Hydrogen Bonding : The methoxy and phenolic groups facilitate hydrogen bonding and hydrophobic interactions, enhancing its biological efficacy.
Antimicrobial Activity
Research indicates that 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol exhibits significant antimicrobial properties. For instance:
- In vitro Studies : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus, with reported Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity:
- Lipid Peroxidation Inhibition : At concentrations of 50 µg, it demonstrated an inhibition percentage against lipid peroxidation comparable to standard antioxidants such as ascorbic acid .
Cytotoxicity
Studies on the cytotoxic effects of this compound reveal varying degrees of activity against different cancer cell lines:
- Cell Line Testing : The compound's cytotoxicity was assessed using the MTT assay on A549 lung cancer cells, showing promising results in inhibiting cell proliferation .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of similar compounds highlighted the efficacy of 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol against Staphylococcus aureus. The study utilized various concentrations of the compound in DMEM and reported a significant reduction in bacterial growth compared to controls .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant potential of this compound demonstrated that it effectively reduces oxidative stress markers in cellular models. The results indicated that at specific concentrations, it could significantly lower reactive oxygen species (ROS) levels .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(2-Aminoethyl)-2-methoxyphenol | C10H13N1O2 | Known for its role as a dopamine metabolite |
| 2-Methoxy-5-(phenylamino)methylphenol | C14H17N1O2 | Exhibits similar structural motifs |
| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | C17H22N2O1 | Used in dye synthesis |
The uniqueness of 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol lies in its specific combination of functional groups that may confer distinct biological properties compared to its analogs. Its potential applications in pharmaceuticals further enhance its significance in chemical sciences.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol?
The compound can be synthesized via a Schiff base condensation reaction between 6-methoxysalicylaldehyde and 2,5-dimethylaniline, followed by reduction of the imine bond. Evidence from analogous Schiff base syntheses (e.g., 2-((E)-(p-tolylimino)methyl)-6-methoxyphenol) suggests using ethanol as a solvent under reflux, with subsequent purification via recrystallization in methanol . Key parameters include stoichiometric control (1:1 molar ratio of aldehyde to amine) and inert atmosphere to prevent oxidation.
Advanced: How can competing side reactions during synthesis be minimized?
Side reactions such as over-alkylation or oxidation can be mitigated by:
- Temperature control : Maintaining reflux temperatures below 80°C to avoid decomposition.
- Reducing agents : Using NaBH₄ or other selective reductants to stabilize intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the target compound from byproducts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm the presence of methoxy (-OCH₃), phenolic -OH, and aromatic protons.
- IR : Stretching bands for C=N (imine, ~1600 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in structural determination?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, in related Schiff base complexes, C–H⋯π and hydrogen-bonding networks stabilize crystal packing . Refinement software like SHELXL can model thermal displacement parameters and validate stereochemistry .
Basic: What computational methods are suitable for predicting electronic properties?
- Density Functional Theory (DFT) : B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and thermodynamic stability .
- Solvent effects : Polarizable Continuum Model (PCM) to simulate solvation in ethanol or methanol .
Advanced: How do exact-exchange terms in DFT improve accuracy for thermochemical properties?
Hybrid functionals (e.g., B3LYP) incorporating exact-exchange corrections reduce errors in atomization energies and ionization potentials. For instance, Becke’s 1993 study showed a 2.4 kcal/mol deviation from experimental data when exact exchange was included . Advanced workflows may combine DFT with post-Hartree-Fock methods (e.g., MP2) for non-covalent interaction analysis .
Basic: What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritancy (analogous to 2,6-dimethoxyphenol hazards) .
- Storage : Inert atmosphere and desiccators to prevent moisture-induced degradation .
Advanced: How do non-covalent interactions influence the solid-state structure of metal complexes derived from this ligand?
In iron(III) complexes (e.g., [Fe(HL)₂(NCSe)₂]Cl), C–H⋯π interactions between aromatic rings and methyl groups dictate crystal packing. Quantum Topological Molecular Orbital (QTMO) analysis can quantify these interactions, revealing stabilization energies of 2–5 kcal/mol .
Basic: What are common applications of this compound in coordination chemistry?
It serves as a tridentate ligand in octahedral metal complexes (e.g., Fe³⁺, Cu²⁺), enabling studies on magnetic properties, catalysis, or bioinorganic mimicry. Chelation occurs via phenolic oxygen, imine nitrogen, and methoxy oxygen .
Advanced: How can discrepancies in experimental vs. computational bond lengths be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
